Convicine

Vue d'ensemble

Description

Convicine is a pyrimidine glycoside found predominantly in the seeds of the faba bean (Vicia faba L)This compound, along with its closely related compound vicine, is known for its role in causing favism, a genetic disorder that leads to hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase deficiency .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Convicine can be synthesized through the glycosylation of 2,4,5-trihydroxy-6-aminopyrimidine with β-D-glucopyranosyl donors under acidic conditions. The reaction typically involves the use of a catalyst such as trifluoromethanesulfonic acid to facilitate the glycosylation process .

Industrial Production Methods: In an industrial setting, this compound is primarily extracted from faba bean seeds. The extraction process involves grinding the seeds, followed by solvent extraction using water or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form its aglycone, isouramil.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using β-glucosidase are common.

Major Products:

Oxidation: Isouramil.

Hydrolysis: 2,4,5-trihydroxy-6-aminopyrimidine and glucose.

Applications De Recherche Scientifique

Nutritional and Anti-Nutritional Aspects

Convicine is known for its role as an anti-nutritional factor in faba beans. It can contribute to favism, a hemolytic condition triggered by the consumption of faba beans in susceptible individuals. Understanding its degradation during food processing is crucial for mitigating health risks.

Case Study: Fermentation Effects on this compound Levels

A study investigated the hydrolysis kinetics of this compound during fermentation with Lactobacillus plantarum. The results indicated that fermentation significantly reduced this compound levels by over 90%, enhancing the nutritional profile of faba bean flour and decreasing anti-nutritional compounds .

| Processing Method | This compound Reduction (%) |

|---|---|

| Fermentation | >90 |

| Boiling | 50-70 |

| Soaking | 30-50 |

Pharmacological Applications

This compound and its derivatives have been explored for their potential therapeutic properties. Research indicates that this compound exhibits antioxidant activities, which may be beneficial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Properties

In vitro studies have shown that this compound demonstrates significant scavenging activity against free radicals, suggesting its potential use as a natural antioxidant in dietary supplements and functional foods .

Agricultural Applications

The genetic manipulation of faba bean varieties to reduce this compound content has implications for crop yield and safety. Breeding programs focusing on lower this compound varieties can enhance the acceptability of faba beans in various markets.

Research Findings: Impact on Yield

Research highlighted that faba bean genotypes with lower vicine and this compound content were linked to better reproductive performance and higher yields. This suggests that breeding strategies aimed at reducing these compounds could lead to more productive crops .

| Genotype | Vicine Content (g/kg) | Yield Performance (kg/ha) |

|---|---|---|

| Genotype A | 4.0 | 2500 |

| Genotype B | 5.5 | 2300 |

| Genotype C | 3.0 | 2700 |

Analytical Applications

The development of analytical methods for the detection and quantification of this compound in food products is vital for ensuring food safety and quality control.

Method Development: LC-MS Analysis

A high-throughput liquid chromatography-mass spectrometry (LC-MS) method has been developed for analyzing vicine and this compound levels in faba beans. This method allows for precise quantification, aiding in research and quality control processes .

| Compound | Retention Time (min) | LOD (mg/g) | LOQ (mg/g) |

|---|---|---|---|

| Vicine | 2.15 | 0.0029 | 0.0088 |

| This compound | 2.10 | 0.0028 | 0.0084 |

Mécanisme D'action

Convicine exerts its effects primarily through its hydrolysis to form isouramil, which is a redox-active compound. Isouramil generates reactive oxygen species that can cause oxidative damage to red blood cells, leading to hemolysis in individuals with glucose-6-phosphate dehydrogenase deficiency . The molecular targets include cellular antioxidants such as reduced glutathione and enzymes involved in redox homeostasis .

Comparaison Avec Des Composés Similaires

Comparison:

Vicine vs. Convicine: Both compounds are structurally similar glycosides and share similar biological effects, including their role in favism.

L-DOPA vs. This compound: While L-DOPA is primarily known for its neurological benefits, this compound is studied for its impact on red blood cells and its potential toxic effects.

Activité Biologique

Convicine is a glycoalkaloid predominantly found in faba beans (Vicia faba), which has garnered attention due to its biological activity and potential health implications. This article explores the biological activity of this compound, including its effects on human health, mechanisms of action, and recent research findings.

Chemical Structure and Properties

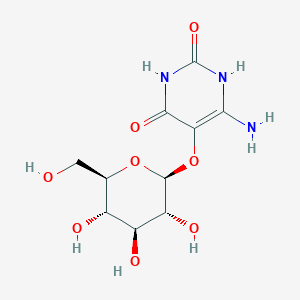

This compound is structurally related to vicine, another glycoalkaloid present in faba beans. Both compounds are known to cause favism, a condition characterized by hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. The chemical structure of this compound includes a pyrimidine ring and an attached sugar moiety, which contributes to its biological activity.

This compound exerts its biological effects primarily through the following mechanisms:

- Reduction of Glutathione Levels : this compound can reduce glutathione levels in red blood cells, leading to oxidative stress and potential hemolysis in susceptible individuals with G6PD deficiency .

- Inhibition of Enzymatic Activity : It has been shown to inhibit glucose-6-phosphate dehydrogenase activity, further contributing to oxidative stress and hemolytic anemia in affected individuals .

Antifungal Activity

Research indicates that this compound plays a role in the plant's defense against biotic stress, exhibiting antifungal properties. This activity may be attributed to its ability to disrupt fungal cell membranes or interfere with fungal metabolic processes .

Hemolytic Effects

This compound is notably associated with the risk of favism. In G6PD-deficient individuals, ingestion of faba beans can lead to acute hemolytic anemia due to the compound's oxidative effects on red blood cells. This has significant implications for dietary recommendations in populations with a high prevalence of G6PD deficiency .

Quantitative Analysis

Recent studies have developed high-throughput methods for analyzing this compound levels in faba beans. A notable study reported the following concentrations of this compound in various samples:

| Sample Concentration (ng/mL) | Mean Concentration | % RSD | % Conc. of Std |

|---|---|---|---|

| Low | 5.40 | 10.14 | 108.00 |

| Medium | 54.60 | 2.46 | 109.20 |

| High | 516.00 | 2.59 | 103.20 |

This data underscores the variability in this compound concentrations across different cultivars of faba beans, which is crucial for breeding programs aimed at reducing these compounds in food sources .

Case Studies

- Favism Incidence : A study conducted on populations in Mediterranean regions highlighted a significant correlation between the consumption of faba beans and the incidence of favism among G6PD-deficient individuals. The study emphasized the need for awareness and dietary adjustments in these populations .

- Plant Breeding : Recent breeding efforts have focused on developing low-convicine cultivars of faba beans to mitigate health risks while maintaining nutritional benefits. These cultivars have shown promising results in reducing both vicine and this compound levels without compromising yield .

Propriétés

IUPAC Name |

6-amino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O8/c11-7-6(8(18)13-10(19)12-7)21-9-5(17)4(16)3(15)2(1-14)20-9/h2-5,9,14-17H,1H2,(H4,11,12,13,18,19)/t2-,3-,4+,5-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWYIMQKLTVAGZ-SYCVNHKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2=C(NC(=O)NC2=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(NC(=O)NC2=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940958 | |

| Record name | 4-Amino-2,6-dihydroxypyrimidin-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19286-37-4 | |

| Record name | Convicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19286-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Convicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019286374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dihydroxypyrimidin-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CONVICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O6R2591X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.